
Ethyl 1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate
説明
Ethyl 1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate is a useful research compound. Its molecular formula is C20H22FNO2 and its molecular weight is 327.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization in Complexes
Ethyl and benzyl groups have been used in the synthesis and characterization of diiron(II) complexes, as explored in a study by Carson & Lippard (2006). These complexes serve as analogs of the diiron(II) center in the hydroxylase component of soluble methane monooxygenase, a crucial enzyme in methane processing (Carson & Lippard, 2006).
Antituberculosis Activity
In medicinal chemistry, derivatives of Ethyl 1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate have been evaluated for antituberculosis activity. One study designed and synthesized a series of these compounds, finding that certain derivatives displayed promising antituberculosis properties (Jeankumar et al., 2013).
Supramolecular Aggregation
Studies on polysubstituted pyridines, which include derivatives of Ethyl 1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate, reveal their role in supramolecular aggregation. These compounds can form stable crystal structures through various intermolecular interactions, an essential property for the development of new materials (Suresh et al., 2007).
Phosphine-Catalyzed Annulation
These compounds also play a role in organic synthesis, particularly in phosphine-catalyzed annulations. This process is vital for creating highly functionalized tetrahydropyridines, which have numerous applications in synthetic chemistry (Zhu, Lan & Kwon, 2003).
Characterization and Crystal Structure Analysis
Ethyl 1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate derivatives have been synthesized and characterized, with their crystal structures analyzed to understand their chemical properties better. Such studies are crucial for the development of new pharmaceutical compounds (Sapnakumari et al., 2014).
Allosteric Modulation of Receptors
This compound has been investigated in the context of cannabinoid CB1 receptor modulation. Understanding its interaction with biological receptors is vital for developing new drugs (Price et al., 2005).
特性
IUPAC Name |
ethyl 1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO2/c1-2-24-20(23)19-14-22(12-15-6-4-3-5-7-15)13-18(19)16-8-10-17(21)11-9-16/h3-11,18-19H,2,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXZOFRXQMFYAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC1C2=CC=C(C=C2)F)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



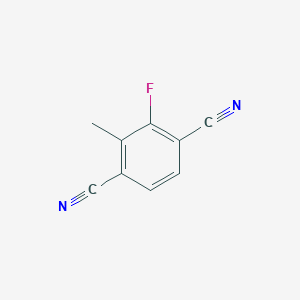


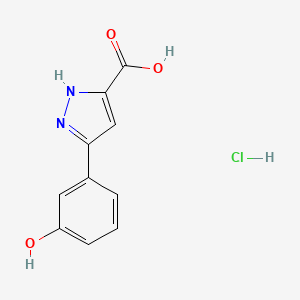
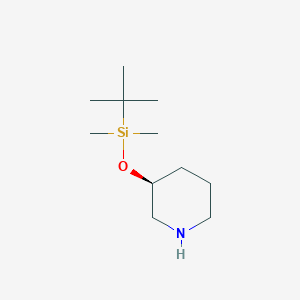
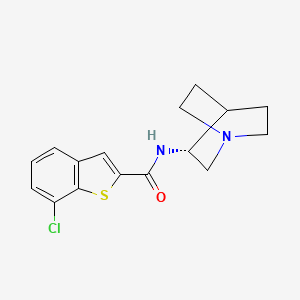
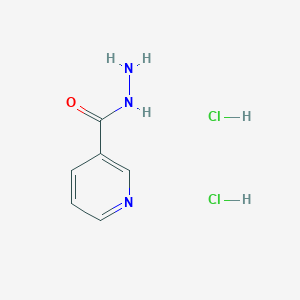
![(3R,6S)-6-methyl-8,11-dioxo-4-oxa-1,7-diazatricyclo[7.4.0.03,7]trideca-9,12-diene-12-carboxylic acid](/img/structure/B8063303.png)
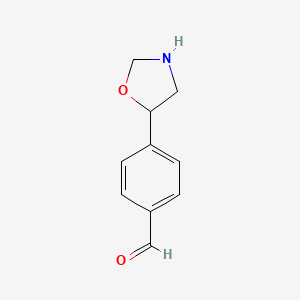
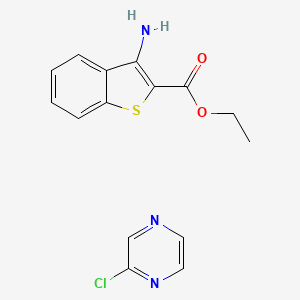


![Ethyl 1-benzyl-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B8063337.png)
![Ethyl 1-benzyl-4-[2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B8063340.png)